Conjugate‑Acid pKa of the Free Base Is 1.1 Units Lower Than Parent DABCO, Enabling Acid‑Sensitive Reaction Compatibility
The conjugate acid of 6‑methyl‑1,4‑diazabicyclo[2.2.2]octane‑2‑carboxylic acid exhibits a computationally predicted pKa of 1.90 ± 0.40 , whereas the first conjugate acid pKa of unsubstituted DABCO is experimentally determined as 3.0 [1]. This represents a ΔpKa of ≈ −1.1, corresponding to the target compound being approximately 12.6‑fold weaker as a Brønsted base. The shift originates from the combined electron‑withdrawing effect of the C2‑carboxylate and the inductive contribution of the C6‑methyl group, consistent with the systematic pKa modulation observed for C2‑substituted 1,4‑diazabicyclo[2.2.2]octanes [2]. For a procurement decision, this means the dihydrochloride salt will maintain a significantly different protonation equilibrium in aqueous or acidic media compared to generic DABCO salts, potentially avoiding side reactions in acid‑labile substrate processing.
| Evidence Dimension | Conjugate‑acid pKa (basicity) |
|---|---|
| Target Compound Data | pKa (predicted, ACD/Labs) = 1.90 ± 0.40 |
| Comparator Or Baseline | DABCO (1,4‑diazabicyclo[2.2.2]octane), pKa1 = 3.0 (potentiometric titration) |
| Quantified Difference | ΔpKa ≈ −1.1 (target ≈ 12.6× weaker as a base) |
| Conditions | Predicted (ACD/Labs algorithm) vs. experimental (aqueous, 25 °C) |
Why This Matters
A 1.1‑unit pKa shift translates to a >10‑fold difference in protonation state at any given pH, directly impacting the compound’s suitability for acid‑sensitive catalytic cycles or pH‑controlled extractions.
- [1] DABCO (1,4-Diazabicyclo[2.2.2]octane). Conjugate acid pKa1 = 3.0, pKa2 = 8.8. Wikipedia. https://en.wikipedia.org/wiki/DABCO View Source
- [2] Shishkin, G. V. et al. (1982). Effect of C‑substituents on the N‑methylation of 1,4‑diazabicyclo[2.2.2]octanes. Chem. Heterocycl. Compd., 18, 196–201. DOI:10.1007/BF00512969 View Source
